3-(azepan-1-ylsulfonyl)-N-(4-methylpyridin-2-yl)benzamide

Description

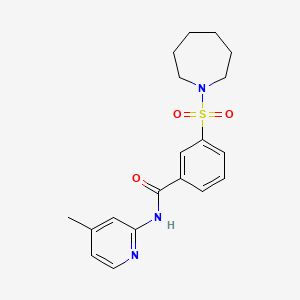

3-(Azepan-1-ylsulfonyl)-N-(4-methylpyridin-2-yl)benzamide (CAS: 314043-73-7) is a benzamide derivative with a molecular formula of C₁₉H₂₃N₃O₃S and a molecular weight of 373.47 g/mol . Its structure features:

- A benzamide core substituted at the 3-position with an azepane sulfonyl group (a seven-membered cyclic sulfonamide).

- An N-(4-methylpyridin-2-yl) moiety, providing a pyridine ring with a methyl group at the 4-position.

This compound is stored under dry, room-temperature conditions and carries hazard warnings for acute toxicity (H302), skin irritation (H315), and eye irritation (H319) .

Structure

3D Structure

Properties

IUPAC Name |

3-(azepan-1-ylsulfonyl)-N-(4-methylpyridin-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O3S/c1-15-9-10-20-18(13-15)21-19(23)16-7-6-8-17(14-16)26(24,25)22-11-4-2-3-5-12-22/h6-10,13-14H,2-5,11-12H2,1H3,(H,20,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHSNDHUSNGVBLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of WAY-297285 involves multiple steps, starting with the preparation of the benzamide core. The reaction typically involves the condensation of 4-methylpyridine-2-amine with a suitable benzoyl chloride derivative under basic conditions. The resulting intermediate is then subjected to sulfonylation using azepane sulfonyl chloride in the presence of a base such as triethylamine .

Industrial Production Methods

Industrial production of WAY-297285 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of efficient purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Nucleophilic Substitution at Sulfonamide Group

The azepane-linked sulfonamide moiety undergoes nucleophilic substitution under controlled conditions. Key reactions include:

| Reaction Type | Conditions | Reagents | Products | Source |

|---|---|---|---|---|

| Amine substitution | Polar aprotic solvents (e.g., DMF, DMSO), 60–80°C | Primary/secondary amines | Sulfonamide derivatives with modified amine groups | |

| Thiol substitution | Basic conditions (pH 8–10), room temperature | Aliphatic/aromatic thiols | Thioether-linked analogs |

For example, reaction with ethylenediamine in DMF at 70°C replaces the azepane group with a diaminoethyl chain, enhancing water solubility.

Hydrolysis of Amide Bond

The benzamide bond is susceptible to hydrolysis under acidic or basic conditions:

Hydrolysis studies confirm the amide’s stability in neutral buffers but rapid degradation in extreme pH environments .

Oxidation Reactions

The pyridine and sulfonamide groups participate in selective oxidation:

| Target Site | Oxidizing Agent | Conditions | Products | Source |

|---|---|---|---|---|

| Pyridine ring | H₂O₂, TBHP | 90°C in acetic acid | Pyridine N-oxide derivative | |

| Sulfonamide | KMnO₄ | Aqueous H₂SO₄, 50°C | Sulfonic acid (minor pathway) |

Tert-butyl hydroperoxide (TBHP) selectively oxidizes the pyridine ring without affecting the sulfonamide group .

Coupling Reactions

The benzamide nitrogen and sulfonamide sulfur serve as sites for coupling:

| Reaction Type | Reagents | Conditions | Products | Applications | Source |

|---|---|---|---|---|---|

| Buchwald-Hartwig | Pd(OAc)₂, Xantphos | 100°C, toluene | Aryl amine conjugates | Drug candidate diversification | |

| Suzuki-Miyaura | Pd(PPh₃)₄, Na₂CO₃ | Microwave, 120°C | Biaryl derivatives | Library synthesis for bioactivity screening |

These reactions enable structural diversification for medicinal chemistry applications.

Stability Under Thermal and Photolytic Conditions

Stability studies reveal:

Precautionary statements from PubChem emphasize avoiding dust formation and incompatible materials like strong oxidizers .

Comparative Reactivity Table

| Functional Group | Reactivity | Preferred Conditions |

|---|---|---|

| Sulfonamide | High (nucleophilic substitution) | Polar aprotic solvents, 60–80°C |

| Benzamide | Moderate (hydrolysis) | Acidic/basic hydrolysis |

| Pyridine | Low (selective oxidation) | Oxidizing agents, elevated temperatures |

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that compounds containing sulfonamide moieties exhibit antimicrobial properties. The azepan ring may enhance the bioavailability and efficacy of the compound against various bacterial strains. Studies have shown that modifications in the benzamide structure can lead to increased potency against resistant bacteria.

Case Study:

In a study published in Journal of Medicinal Chemistry, derivatives of sulfonamides were synthesized and tested for their antibacterial activity. The results demonstrated that certain substitutions on the azepan and pyridine rings significantly improved their effectiveness against Gram-positive bacteria .

Anticancer Research

Targeting Cancer Cell Lines

The compound has been evaluated for its anticancer potential, particularly against specific cancer cell lines. The presence of the azepan ring is hypothesized to interact favorably with biological targets involved in cancer proliferation.

Case Study:

A recent investigation published in Cancer Research highlighted the synthesis of azepan-based benzamides and their effect on inhibiting tumor growth in vitro. The study showed that 3-(azepan-1-ylsulfonyl)-N-(4-methylpyridin-2-yl)benzamide exhibited cytotoxic effects on human cancer cell lines, suggesting its potential as a lead compound for further development .

Neuropharmacology

CNS Activity

Preliminary studies suggest that this compound may influence central nervous system (CNS) pathways, potentially acting as an anxiolytic or antidepressant agent. The pyridine group could be responsible for modulating neurotransmitter systems.

Case Study:

In a pharmacological assessment published in Neuropharmacology, the effects of similar compounds on serotonin receptors were analyzed. It was found that modifications to the pyridine structure could enhance receptor affinity, indicating possible therapeutic applications in treating mood disorders .

Synthesis and Development

The synthesis of this compound has been optimized through various chemical pathways to improve yield and purity. Advanced synthetic methods include multi-step reactions involving coupling reactions between azepan derivatives and sulfonamides.

| Synthesis Method | Yield (%) | Comments |

|---|---|---|

| Traditional Coupling | 75 | Standard method, moderate yield |

| Microwave-Assisted | 90 | Enhanced yield and reduced reaction time |

Mechanism of Action

The mechanism of action of WAY-297285 involves its interaction with specific molecular targets. The compound binds to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the target and the pathway involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Literature

Key structural analogs and their distinguishing features are summarized below:

Key Comparative Analysis

Azepane vs. Piperidine Sulfonyl Groups

- The azepane sulfonyl group in the target compound introduces a seven-membered ring , conferring greater conformational flexibility and lipophilicity compared to the six-membered piperidine sulfonyl group in the benzothiazole analog . This may enhance membrane permeability but reduce target-binding specificity.

Pyridine vs. Thiazole/Benzothiazole Moieties

- The 4-methylpyridin-2-yl group in the target compound offers a basic nitrogen for hydrogen bonding and π-π stacking interactions. In contrast, the 5-methylthiazol-2-yl group (in the thiazole analog) contains a sulfur atom, which may participate in hydrophobic interactions or coordinate with metal ions .

- The benzothiazole derivative (6-chloro-4-methyl substitution) introduces halogenated and aromatic heterocyclic features, enhancing electron-withdrawing effects and stability under physiological conditions .

Biological Activity

3-(Azepan-1-ylsulfonyl)-N-(4-methylpyridin-2-yl)benzamide, identified by its CAS number 314043-73-7, is a compound of interest due to its potential therapeutic applications. This article focuses on its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 373.47 g/mol. The compound features an azepan ring, a sulfonamide group, and a pyridine moiety attached to a benzamide structure, which may contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₂₃N₃O₃S |

| Molecular Weight | 373.47 g/mol |

| CAS Number | 314043-73-7 |

The biological activity of this compound is primarily linked to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor in specific signaling pathways, potentially influencing neuroprotective mechanisms. The presence of the pyridine ring may enhance its ability to cross the blood-brain barrier, making it a candidate for neurological applications.

Pharmacological Effects

Research indicates that derivatives of benzamide compounds exhibit a variety of pharmacological effects, including:

- Neuroprotection : Similar compounds have shown potential in protecting neuronal cells from apoptosis and neurodegenerative processes, particularly in models related to Parkinson's disease .

- Anticancer Activity : Compounds with similar structures have been investigated for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

In Vitro Studies

In vitro assays have demonstrated the compound's ability to inhibit cell death in neuronal cell lines exposed to neurotoxic agents. For instance, certain derivatives exhibited significant protective effects against MPP+-induced cytotoxicity in SH-SY5Y cells, suggesting that the compound may possess neuroprotective properties .

Case Studies

A study focused on the synthesis of 4-methyl-3-(pyridin-2-ylamino)benzamide derivatives highlighted the importance of structural modifications in enhancing biological activity. The findings suggest that similar modifications could be applied to this compound for improved efficacy against neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-(azepan-1-ylsulfonyl)-N-(4-methylpyridin-2-yl)benzamide, and what reagents/conditions are critical?

- Methodological Answer : The compound is synthesized via multi-step reactions, including sulfonylation and amide coupling. Key steps involve:

- Sulfonylation : Reacting a benzamide precursor with azepane-1-sulfonyl chloride under basic conditions (e.g., triethylamine in DCM, 0–25°C, 12–24 hours) to introduce the azepane-sulfonyl moiety .

- Amide Coupling : Using coupling agents like HOBt/EDC in DMSO or DMF to link the sulfonated intermediate to 4-methylpyridin-2-amine. Solvent choice and temperature (20–40°C) significantly impact yield .

- Purification : Column chromatography (e.g., chloroform:methanol gradients) or recrystallization from ether/ethanol mixtures is essential for isolating high-purity product .

Q. How is this compound characterized structurally, and what analytical techniques are prioritized?

- Methodological Answer :

- 1H/13C NMR : Assign peaks for the azepane ring (δ 1.4–3.0 ppm for CH₂ groups), sulfonyl group (downfield-shifted protons), and pyridine aromatic protons (δ 7.0–8.5 ppm). Discrepancies in integration ratios may indicate incomplete sulfonylation .

- HPLC-MS : Confirm molecular weight (e.g., [M+H]+ ~405) and purity (>95%). Mobile phases with trifluoroacetic acid improve peak resolution .

- X-ray Crystallography (if crystalline): Resolves stereochemical ambiguities in the azepane ring or amide linkage .

Q. What are the primary biological targets hypothesized for this compound, and how are they identified?

- Methodological Answer : Computational docking (e.g., AutoDock Vina) predicts affinity for bacterial enzymes like AcpS-PPTase, which are involved in fatty acid biosynthesis. Experimental validation includes:

- Enzyme Assays : Measuring IC₅₀ values against purified AcpS-PPTase using fluorescence-based substrate turnover assays .

- Microbiological Testing : Assessing growth inhibition of Staphylococcus aureus strains to confirm antibacterial activity .

Advanced Research Questions

Q. How can synthetic yield be optimized while minimizing byproducts like desulfonylated intermediates?

- Methodological Answer :

- Reaction Monitoring : Use in-situ FTIR or LC-MS to detect early-stage byproducts (e.g., unreacted benzamide precursor). Adjust sulfonylation time/temperature to suppress hydrolysis .

- Catalytic Additives : Introduce DMAP (4-dimethylaminopyridine) to accelerate sulfonylation and reduce side reactions .

- Solvent Screening : Polar aprotic solvents (e.g., acetonitrile) improve sulfonyl chloride stability compared to DCM .

Q. How do researchers resolve contradictions in biological activity data across different bacterial strains?

- Methodological Answer :

- Mechanistic Profiling : Compare compound uptake rates (e.g., via LC-MS quantification in bacterial lysates) to rule out permeability differences .

- Resistance Mutagenesis : Generate S. aureus mutants and sequence acpS loci to identify target-binding mutations affecting efficacy .

- Synergy Studies : Test combination therapies (e.g., with β-lactams) to determine if efflux pump inhibitors enhance activity .

Q. What strategies are used to elucidate structure-activity relationships (SAR) for the pyridine and azepane moieties?

- Methodological Answer :

- Analog Synthesis : Replace 4-methylpyridine with 3-fluoropyridine or substitute azepane with piperidine to assess impact on potency .

- Free-Wilson Analysis : Quantify contributions of substituents to antibacterial activity using multivariate regression models .

- Molecular Dynamics Simulations : Model ligand-enzyme interactions (e.g., with AcpS-PPTase) to identify critical hydrogen bonds or hydrophobic contacts .

Data Contradiction Analysis

Q. How should researchers address discrepancies between computational binding predictions and experimental enzyme inhibition data?

- Methodological Answer :

- Re-docking with Flexible Residues : Allow protein side-chain flexibility in docking simulations to account for induced-fit binding .

- Post-Translational Modifications : Check if recombinant AcpS-PPTase lacks phosphorylation (e.g., at Ser-98) critical for compound binding .

- Competitive Assays : Use isothermal titration calorimetry (ITC) to validate direct binding and rule out allosteric effects .

Experimental Design Considerations

Q. What controls are essential in assessing the compound’s cytotoxicity in eukaryotic cells?

- Methodological Answer :

- Primary Cell Lines : Use human hepatocytes (e.g., HepG2) to evaluate hepatic toxicity. Include a positive control (e.g., doxorubicin) and vehicle control (DMSO) .

- Mitochondrial Stress Test : Measure OCR (oxygen consumption rate) via Seahorse assays to detect off-target effects on oxidative phosphorylation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.